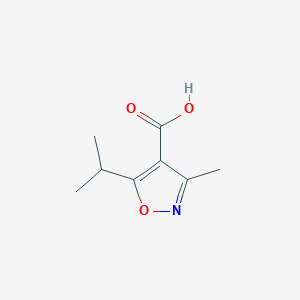
2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Übersicht
Beschreibung
2-Methoxy-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde . It has a molecular formula of C9H7F3O3 and an average mass of 204.146 Da .
Molecular Structure Analysis
The SMILES string representation of this compound is COc1cc(OC(F)(F)F)ccc1C=O . This provides a text-based representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Fluorinated Building Blocks
2-Methoxy-4-(trifluoromethoxy)benzaldehyde: is a valuable compound in organic synthesis, particularly as a fluorinated building block . Its trifluoromethoxy group is especially significant due to its electron-withdrawing properties, which can influence the reactivity of the aldehyde group. This makes it a versatile reagent for constructing complex fluorinated molecules that are prevalent in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Drug Design
In medicinal chemistry, this compound’s unique structure allows it to be used in the design of new drugs . The presence of both methoxy and trifluoromethoxy groups can be exploited to modify the pharmacokinetic properties of potential drug candidates, such as their metabolic stability and ability to cross biological membranes.
Material Science: Polymer Precursors
The aldehyde group in 2-Methoxy-4-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions to form polymers or polymer precursors . These polymers could have unique properties like increased resistance to solvents and chemicals due to the incorporation of the trifluoromethoxy group.
Analytical Chemistry: Chromatographic Standards
Due to its distinct chemical structure, 2-Methoxy-4-(trifluoromethoxy)benzaldehyde can serve as a chromatographic standard in analytical chemistry . It can help in the calibration of instruments and act as a reference compound for the quantification of similar substances in complex mixtures.
Agricultural Chemistry: Synthesis of Pesticides
The electron-withdrawing trifluoromethoxy group can make 2-Methoxy-4-(trifluoromethoxy)benzaldehyde a precursor in the synthesis of pesticides . Its structural features can be utilized to create compounds that are more potent and selective against agricultural pests.
Environmental Science: Tracers for Atmospheric Studies
Fluorinated compounds like 2-Methoxy-4-(trifluoromethoxy)benzaldehyde are often used as tracers in atmospheric studies due to their stability and detectability . They can help in understanding chemical processes in the atmosphere and the impact of various pollutants.
Biochemistry: Probing Molecular Interactions
In biochemistry, 2-Methoxy-4-(trifluoromethoxy)benzaldehyde can be used to probe molecular interactions . Its specific functional groups can interact with biological macromolecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.
Nanotechnology: Surface Modification Agents
The compound’s ability to undergo controlled chemical reactions makes it suitable for surface modification in nanotechnology applications . It can be used to alter the surface properties of nanoparticles, which is crucial for their application in drug delivery and diagnostics.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNKHGICKRDRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395553 | |
| Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
886500-13-6 | |
| Record name | 2-Methoxy-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)
